Product packaging for 5-Oxoprolinal(Cat. No.:CAS No. 96914-00-0)

5-Oxoprolinal

Cat. No.: B10776834
CAS No.: 96914-00-0
M. Wt: 113.11 g/mol
InChI Key: XBGYMVTXOUKXLG-BYPYZUCNSA-N
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Description

5-Oxoprolinal is a potent and selective irreversible inhibitor of pyrrolidonecarboxylate peptidase (PCP), also known as pyroglutamyl peptidase I. This enzyme is responsible for the cleavage of N-terminal pyroglutamic acid (pGlu) residues from peptides and proteins. By effectively inhibiting PCP, this compound prevents the degradation and modulates the biological activity of key neuropeptides that possess an N-terminal pGlu moiety, such as Thyrotropin-Releasing Hormone (TRH) and Neurotensin. This mechanism makes it an indispensable pharmacological tool for researchers investigating the role of pyroglutamate-containing peptides in the central nervous system. Applications include studies focused on neurodegeneration, psychiatric disorders, and the regulation of the hypothalamic-pituitary-thyroid axis. In biochemical research, this compound is used to stabilize pGlu-modified peptides in cell lysates and tissue extracts, facilitating their accurate quantification and characterization. It is critical for elucidating the pathways of peptide hormone metabolism and for exploring the potential therapeutic targeting of pyroglutamyl aminopeptidases in various disease models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B10776834 5-Oxoprolinal CAS No. 96914-00-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96914-00-0

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

(2S)-5-oxopyrrolidine-2-carbaldehyde

InChI

InChI=1S/C5H7NO2/c7-3-4-1-2-5(8)6-4/h3-4H,1-2H2,(H,6,8)/t4-/m0/s1

InChI Key

XBGYMVTXOUKXLG-BYPYZUCNSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C=O

Canonical SMILES

C1CC(=O)NC1C=O

Origin of Product

United States

Advanced Chemical Synthesis and Methodological Developments

Strategies for the Preparation of 5-Oxoprolinal and its Stereoisomers

The synthesis of this compound, a valuable chiral aldehyde, has been approached through various methodologies, each with its own set of advantages and challenges. Key strategies involve the manipulation of pyroglutamate (B8496135) derivatives and the use of specific precursors to achieve the desired stereochemistry and functionality.

Synthesis via Aldehyde Analogues of Pyroglutamate

One of the primary routes to this compound involves the partial reduction of pyroglutamic acid or its ester derivatives. Pyroglutamic acid, a cyclic lactam of glutamic acid, serves as a readily available and inexpensive chiral starting material. The synthesis of this compound from aldehyde analogues of pyroglutamate typically involves the controlled reduction of the carboxylic acid or ester functionality at the C-2 position of the pyrrolidone ring to an aldehyde.

Various reducing agents can be employed for this transformation. For instance, the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures allows for the selective reduction of esters to aldehydes. Another approach involves the conversion of the carboxylic acid to a Weinreb amide, which can then be reduced to the aldehyde with a high degree of control, minimizing over-reduction to the corresponding alcohol. The stereochemical integrity of the chiral center at C-2 is generally maintained throughout these reduction processes.

A notable synthesis of this compound was developed for its use as a transition-state aldehyde inhibitor of pyroglutamyl-peptide hydrolase. nih.gov While the specific details of the synthesis from pyroglutamate were not exhaustively described in the available literature, it highlights the importance of this compound in biochemical studies. nih.gov

Generation from N-Boc-Protected Thioester Precursors

An alternative and efficient method for the synthesis of this compound involves the use of N-Boc-protected thioester precursors. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the pyroglutamate ring system due to its stability under various reaction conditions and its ease of removal under acidic conditions.

The synthesis begins with the N-protection of pyroglutamic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-Boc-pyroglutamic acid. This is then converted to a thioester, for example, a methyl thioester. The thioester functionality is particularly advantageous as it can be selectively reduced to the corresponding aldehyde in the presence of other reducible functional groups.

PrecursorReagents and ConditionsProductKey Features
N-Boc-L-pyroglutamate methyl ester1. LiAlH₄, THF, -78 °C to 0 °C 2. SO₃·pyridine, Et₃N, DMSO, CH₂Cl₂N-Boc-(S)-5-oxoprolinalTwo-step process involving reduction to the alcohol followed by oxidation.
N-Boc-L-pyroglutamate1. Ethyl chloroformate, Et₃N, THF 2. N,O-Dimethylhydroxylamine·HCl 3. DIBAL-H, THF, -78 °CN-Boc-(S)-5-oxoprolinalFormation of a Weinreb amide intermediate for controlled reduction.
N-Boc-L-pyroglutamate methyl thioesterTriethylsilane, Pd/C, CH₂Cl₂N-Boc-(S)-5-oxoprolinalFukuyama reduction of a thioester.

Challenges in Synthesis and Stability Considerations

Despite the development of various synthetic routes, the preparation and handling of this compound present several challenges. The aldehyde functionality makes the compound susceptible to oxidation to the corresponding carboxylic acid and to racemization at the α-carbon under both acidic and basic conditions. youtube.com

The detection of trace amounts of this compound can be difficult, and its rapid degradation in certain environments complicates its isolation and purification. The stability of this compound in solution is a significant concern, as it can undergo various decomposition pathways. nih.gov For instance, in aqueous solutions, it may exist in equilibrium with its hydrated form (gem-diol), which can affect its reactivity and spectroscopic characterization.

Furthermore, the purification of this compound often requires careful chromatographic techniques to avoid degradation on the stationary phase. The inherent instability necessitates that the compound is often generated and used in situ for subsequent reactions to maximize yields and maintain stereochemical purity.

Application of this compound as a Chiral Building Block in Organic Synthesis

The utility of this compound as a chiral building block is well-established in the synthesis of a variety of complex molecules, particularly those containing the pyrrolidine (B122466) ring system. Its bifunctional nature, possessing both a reactive aldehyde group and a chiral center within a cyclic framework, makes it a valuable precursor for creating stereochemically defined structures.

Integration into Total Synthesis of Complex Natural Products (e.g., Pyrrolizidine (B1209537) Scaffolds)

This compound has proven to be a key intermediate in the total synthesis of various natural products, most notably those possessing a pyrrolizidine scaffold. Pyrrolizidine alkaloids are a large class of natural products with diverse biological activities. The synthesis of these complex molecules often requires the construction of the characteristic bicyclic pyrrolizidine core with precise stereochemical control.

In the synthesis of pyrrolizidine alkaloids, this compound can serve as a precursor to key intermediates. The aldehyde functionality allows for chain extension through various carbon-carbon bond-forming reactions, such as Wittig reactions or aldol (B89426) condensations. The resulting elongated side chain can then be manipulated to facilitate the second ring closure, forming the bicyclic pyrrolizidine system.

For example, the synthesis of (-)-isoretronecanol, a simple necine base, can be envisioned starting from (S)-5-Oxoprolinal. A Wittig reaction could introduce the necessary two-carbon unit, followed by reduction of the lactam and subsequent cyclization to form the pyrrolizidine ring. The stereochemistry of the final product is directly influenced by the chirality of the starting this compound.

Development of Versatile Chiral Pyrrolidine Aldehyde Intermediates

Beyond its direct use in total synthesis, this compound is a valuable starting material for the development of other versatile chiral pyrrolidine aldehyde intermediates. The pyrrolidine ring of this compound can be further functionalized or modified to create a library of chiral building blocks with different substitution patterns.

For instance, the lactam carbonyl group can be reduced to a methylene (B1212753) group to afford chiral pyrrolidine-2-carbaldehydes. These aldehydes are important intermediates in their own right and are used in a variety of asymmetric transformations, including organocatalysis. The development of chiral pyrrolidine-based organocatalysts has been a significant area of research, and this compound provides a convenient entry point to this class of compounds. nih.gov

Reaction Pathways Involving this compound as an Intermediate

The transient aldehyde this compound plays a pivotal role as an intermediate in several significant chemical transformations, particularly in the conversion of bio-based molecules into valuable industrial chemicals. Its high reactivity makes it a key junction point in reaction pathways leading to either decarbonylation or hydrogenation products.

The conversion of pyroglutamic acid to 2-pyrrolidone is a notable process where this compound is formed as a short-lived intermediate. wikipedia.orgnih.gov This reaction pathway is of significant interest as it represents a green alternative to the traditional petrochemical production of 2-pyrrolidone, a widely used industrial solvent. wikipedia.org

The process is typically catalyzed by supported metal catalysts, with ruthenium-based catalysts demonstrating high efficacy. nih.govshokubai.org The reaction sequence commences with the hydrogenation of the carboxylic acid group of pyroglutamic acid to form the aldehyde, this compound. wikipedia.org However, due to its high reactivity, this compound readily undergoes decarbonylation—the loss of a carbonyl group (CO)—to yield the stable five-membered lactam, 2-pyrrolidone. wikipedia.orgnih.gov The transient nature of this compound makes its direct detection in the reaction mixture challenging. wikipedia.orgnih.gov

Studies have shown that the choice of catalyst and support material significantly influences the reaction's outcome. For instance, ruthenium on an alumina (B75360) support (Ru/Al2O3) has been found to be highly effective in promoting the conversion of pyroglutamic acid to 2-pyrrolidone under a hydrogen atmosphere. nih.govshokubai.org The reaction proceeds efficiently at relatively mild conditions, such as 160 °C and 2 MPa of H2. nih.govresearchgate.net It is proposed that the methylol group in the intermediate pyroglutaminol undergoes oxidative dehydrogenation to the aldehyde group of this compound, which is then rapidly decarbonylated. shokubai.org

Furthermore, research into different catalyst supports has revealed that MFI zeolite-supported ruthenium (Ru/MFI) can exhibit even higher yields of 2-pyrrolidone. researchgate.net The enhanced activity is attributed to the presence of cationic ruthenium species (Ruδ+), which are believed to be more active sites for the decarbonylation of the this compound intermediate compared to metallic ruthenium (Ru0). researchgate.net

Interactive Data Table: Catalytic Conversion of Pyroglutamic Acid to 2-Pyrrolidone

CatalystSupportReactantMain ProductKey IntermediateReaction ConditionsMax. Yield of 2-PyrrolidoneReference
RuAl2O3Pyroglutamic Acid2-PyrrolidoneThis compound160 °C, 2 MPa H2, 2h~60% nih.govresearchgate.net
PtAl2O3Pyroglutamic AcidPyroglutaminolThis compound160 °C, 2 MPa H2, 2hLow nih.gov
PdAl2O3Pyroglutamic AcidPyroglutaminolThis compound160 °C, 2 MPa H2, 2hLow nih.gov
RhAl2O3Pyroglutamic AcidPyroglutaminolThis compound160 °C, 2 MPa H2, 2hLow nih.gov
RuMFI ZeolitePyroglutamic Acid2-PyrrolidoneThis compound160 °C, 2 MPa H2>60% researchgate.net

In addition to decarbonylation, the intermediate this compound can undergo hydrogenation. This reaction pathway leads to the formation of pyroglutaminol, a related biochemical structure. wikipedia.org The hydrogenation of the aldehyde group in this compound yields a primary alcohol, resulting in the structure of pyroglutaminol.

This hydrogenation is a key competing reaction to the decarbonylation pathway in the catalytic conversion of pyroglutamic acid. wikipedia.org The balance between these two pathways is heavily influenced by the catalyst system and reaction conditions. For example, while ruthenium catalysts, particularly on MFI zeolite supports, favor the decarbonylation to 2-pyrrolidone, other noble metal catalysts like platinum (Pt), palladium (Pd), and rhodium (Rh) on alumina tend to favor the hydrogenation pathway, yielding pyroglutaminol as the major product. nih.gov

The reaction is also reversible; pyroglutaminol can be dehydrogenated back to this compound, which can then either be hydrogenated again or undergo decarbonylation to form 2-pyrrolidone. wikipedia.org This reversibility highlights the central role of this compound as a branch point in the reaction network. The selective hydrogenation of this compound to pyroglutaminol is a significant transformation, as pyroglutaminol and its derivatives are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. chemimpex.comchemicalbook.com

Enzymatic Interactions and Mechanistic Elucidation

Inhibition Kinetics and Potency of Pyroglutamyl-Peptide Hydrolase (PPH/PAP I) by 5-Oxoprolinal

Characterization as a Potent Competitive Inhibitor (e.g., Ki values)

This compound has been identified as a highly potent and specific competitive inhibitor of Pyroglutamyl-Peptide Hydrolase. ebi.ac.uk Early studies on the enzyme purified from bovine brain demonstrated that this compound effectively blocks the degradation of substrates like luteinizing hormone-releasing hormone (LH-RH). ebi.ac.uk The potency of this inhibition is quantified by its inhibition constant (Ki), which has been determined to be 26 nM. ebi.ac.uk This low nanomolar Ki value signifies a very high affinity of this compound for the active site of the enzyme, making it a powerful inhibitor. The competitive nature of the inhibition indicates that this compound binds to the same active site as the natural substrate, directly competing with it for binding. ebi.ac.uk

Elucidation of this compound as an Active Site-Directed Transition-State Aldehyde Inhibitor

The chemical structure of this compound, being an aldehyde analogue of pyroglutamate (B8496135), was intentionally designed to act as an active site-directed transition-state inhibitor of PPH. ebi.ac.uk Transition-state analogues are molecules that mimic the unstable intermediate state of a substrate as it is being catalyzed by an enzyme. For cysteine proteases like PPH, catalysis involves the formation of a tetrahedral intermediate. nih.gov The aldehyde group of this compound is thought to be attacked by the catalytic cysteine residue in the enzyme's active site, forming a stable thiohemiacetal adduct. ebi.ac.ukwikipedia.org This structure is a mimic of the transient tetrahedral intermediate formed during peptide bond hydrolysis, but it is much more stable, effectively locking the enzyme in an inactive state. ebi.ac.uk This mechanism of action is characteristic of transition-state aldehyde inhibitors, which are known for their high potency against peptidases. nih.gov

Specificity Profile Against Other Aldehydes and Related Structures

The inhibitory effect of this compound on Pyroglutamyl-Peptide Hydrolase is highly specific. ebi.ac.uk In comparative studies, other aldehydes showed significantly weaker or no inhibitory activity against the enzyme. ebi.ac.uk This specificity underscores the importance of the pyroglutamate-like ring structure of this compound for its recognition and tight binding within the PPH active site. The enzyme's active site is tailored to accommodate the N-terminal pyroglutamyl residue of its substrates, and consequently, inhibitors that mimic this structure, like this compound, exhibit the highest affinity and inhibitory potency. ebi.ac.uknih.gov

Structural Biology of PPH-5-Oxoprolinal Complexes

While a crystal structure of the PPH-5-Oxoprolinal complex is not yet available, insights into the interaction can be inferred from the known structure of PPH and the inhibitor's mechanism.

Molecular Docking and Active Site Residue Interactions (e.g., Cys68, His168 of PAPI)

Molecular docking simulations and studies of the PPH active site have identified key residues involved in catalysis and substrate binding. Pyroglutamyl-Peptidase I from Bacillus amyloliquefaciens has a catalytic triad (B1167595) composed of Cys144, His168, and Glu81. nih.govdcu.ie In human PPH, the active site residues are homologous. uniprot.org The catalytic cysteine (Cys144 in the bacterial enzyme) is the nucleophile that attacks the substrate. nih.gov It is activated by the nearby histidine (His168), which acts as a general base. ebi.ac.uknih.gov

It is important to note that some studies have referred to Cys68 as an active site residue in B. amyloliquefaciens PAPI. dcu.ie However, structural and mutational analyses have more definitively identified the catalytic triad as Cys144, His168, and Glu81. nih.gov It is plausible that Cys68 may play a structural role or that residue numbering differs between reported constructs.

In the context of this compound inhibition, the aldehyde group of the inhibitor is the primary point of interaction. It is proposed that the catalytic cysteine attacks the aldehyde's carbonyl carbon, forming a covalent thiohemiacetal bond. ebi.ac.ukwikipedia.org This interaction would be stabilized by the active site's oxyanion hole, which in PPH is thought to involve the sidechain of Arg91 and the backbone amide of the catalytic cysteine. nih.gov The pyroglutamate-like ring of this compound would fit into the S1 specificity pocket, which is lined with hydrophobic residues to accommodate this part of the substrate. nih.gov The interaction with His168 is also crucial, as it would likely be involved in the protonation state of the interacting residues. ebi.ac.uknih.gov

Regulatory Mechanisms of Pyroglutamyl Peptidase Activity by this compound in Cellular Models

The long-term effects of the inhibitor this compound on pyroglutamyl-peptidase I (PPI) activity in cellular systems, particularly in GH3 cells, a rat pituitary tumor cell line, are of significant interest for understanding the adaptive responses of cells to enzymatic inhibition.

While direct studies on the long-term exposure of GH3 cells to this compound are not extensively detailed in the available literature, research on the regulation of PPI in this cell line by other agents provides critical insights. For instance, exposure of GH3 cells to 3,5,3'-triiodothyronine (T3) has been shown to cause a dose- and time-dependent increase in the specific activity of PPI. nih.gov A maximal effect was observed after 72 hours of exposure, and this stimulation was blocked by the protein synthesis inhibitor cycloheximide, suggesting that T3 induces the synthesis of the enzyme. nih.gov This induction of PPI by T3 may be a part of the negative feedback mechanism for regulating T3 levels. nih.gov

This phenomenon of enzyme induction in response to hormonal stimuli in GH3 cells suggests that any potential long-term regulatory effects of this compound on PPI activity might involve complex cellular feedback loops that could, paradoxically, lead to an upregulation of enzyme expression as a compensatory mechanism to overcome the sustained inhibition. However, further studies are required to specifically elucidate the long-term effects of this compound on PPI activity in GH3 cells.

The cellular control systems governing the activity of pyroglutamyl peptidase are multifaceted. In GH3 cells, the regulation of PPI appears to be cell-specific, as T3 did not have the same inductive effect on this enzyme in the ACTH-secreting cell line AtT20. nih.gov This suggests the involvement of specific intracellular signaling pathways and transcription factors that are present in GH3 cells.

Furthermore, studies on a different pyroglutamyl peptidase, pyroglutamyl-peptidase II (PPII), in GH3 cells have shown that its mRNA levels can be down-regulated by thyrotropin-releasing hormone (TRH) and activators of protein kinase C. nih.gov Although PPI and PPII are distinct enzymes, these findings highlight the complex regulatory networks that control peptidase activity in response to hormones and signaling molecules. The potent and specific nature of this compound as a competitive inhibitor of PPI suggests that its primary interaction is at the active site of the enzyme. nih.gov Any long-term regulatory effects would likely be a downstream consequence of this initial inhibition, potentially triggering compensatory changes in enzyme synthesis or degradation.

Comparative Biochemical Analysis with Other Known Pyroglutamyl Peptidase Inhibitors (e.g., PDMK, Z-Gly-Pro-CHN2)

A comparative analysis of this compound with other inhibitors of peptidases that cleave N-terminal pyroglutamyl residues or are involved in similar pathways provides a clearer understanding of its specificity and mechanism of action.

This compound is characterized as a potent, specific, and competitive inhibitor of pyroglutamyl-peptidase I, with a reported Ki value of 26 nM. nih.gov Its aldehyde group is designed to mimic the transition state of the substrate, leading to tight binding at the enzyme's active site. nih.gov

On the other hand, N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone (Z-Gly-Pro-CHN2) is an inhibitor of a different enzyme, the post-proline cleaving enzyme. nih.gov This enzyme is also involved in the degradation of TRH but cleaves the peptide bond after a proline residue, not the N-terminal pyroglutamyl residue. nih.gov Therefore, Z-Gly-Pro-CHN2 does not inhibit pyroglutamyl-peptidase I and serves as a good example to highlight the specificity of this compound for its target enzyme.

Table 1: Comparative Overview of Pyroglutamyl Peptidase and Related Inhibitors

InhibitorTarget EnzymeInhibition TypeKi Value
This compoundPyroglutamyl-Peptidase ICompetitive26 nM nih.gov
Pyroglutamyl diazomethyl ketone (PDMK)Pyroglutamyl-Peptidase ISpecific InhibitorNot specified in results
Z-Gly-Pro-CHN2Post-Proline Cleaving EnzymeIrreversibleNot applicable for PPI

Applications in Research

Use as a Biochemical Probe for Enzyme Function

The high potency and specificity of 5-Oxoprolinal for pyroglutamyl-peptidase I make it an ideal biochemical probe. frontiersin.org Researchers have utilized this compound to investigate the role of PCP-I in the metabolism of various neuropeptides and hormones that possess an N-terminal pyroglutamyl residue, such as thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH). frontiersin.org By inhibiting the degradation of these peptides, scientists can study their downstream signaling effects and physiological functions in a more controlled manner.

Role in the Study of Peptide Metabolism

The metabolism of peptides is a critical aspect of cellular regulation. The presence of a pyroglutamyl residue at the N-terminus significantly influences the stability and biological activity of many peptides. By using this compound to block the primary enzyme responsible for removing this residue, researchers can gain insights into the metabolic pathways of these peptides and the importance of the pyroglutamyl modification in protecting them from rapid degradation.

Application of Derivatives in Research

The 5-oxopyrrolidine scaffold, the core structure of this compound, has been a subject of interest in medicinal chemistry for the development of various therapeutic agents. frontiersin.org While specific research on derivatives of this compound itself is not extensively documented, numerous studies have explored the synthesis and biological activities of other 5-oxopyrrolidine derivatives. These derivatives have been investigated for a range of applications, including as potential anticancer and antimicrobial agents. frontiersin.org The modification of the 5-oxopyrrolidine ring at different positions allows for the generation of a diverse library of compounds with varied biological properties. frontiersin.org

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are crucial for the characterization of 5-Oxoprolinal.

¹H NMR provides information on the number and environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aldehyde proton, the proton at the chiral center (α-carbon), and the protons on the pyrrolidine (B122466) ring. The chemical shift of the aldehyde proton is characteristically found far downfield. The multiplicity (splitting pattern) of each signal, governed by the number of neighboring protons, helps to establish the connectivity within the molecule.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. A distinct signal would be expected for each of the five carbon atoms in this compound, with the carbonyl carbons of the lactam and aldehyde groups appearing at the downfield end of the spectrum.

Illustrative ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (CHO)~9.5 (singlet)~200
C2-H (α to C=O and N)~4.2 (multiplet)~60
C3-H₂~2.2-2.4 (multiplet)~25
C4-H₂~2.0-2.2 (multiplet)~30
C5 (Lactam C=O)-~178
N-H~7.5 (broad singlet)-

Mass Spectrometry (MS), including GC-MS for Detection and Identification

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture. nih.gov For this compound, which is a relatively small molecule, GC-MS analysis would likely involve vaporization followed by ionization, commonly through electron ionization (EI). The resulting mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound (C₅H₇NO₂), which is 113.0477 g/mol . nih.gov

The fragmentation pattern is also characteristic. Plausible fragmentation pathways for this compound would involve the loss of the aldehyde group (CHO), the loss of carbon monoxide (CO) from the lactam ring, and other cleavages of the pyrrolidine ring. These fragmentation patterns serve as a "fingerprint" for the molecule, allowing for its unambiguous identification, often by comparison to a spectral library. nih.gov In metabolomics studies of related compounds, derivatization is often employed to improve GC-MS analysis. biomedres.us

Predicted Mass Spectrometry Fragmentation for this compound

m/z (mass-to-charge ratio) Possible Fragment Identity
113[M]⁺ (Molecular Ion)
84[M-CHO]⁺
85[M-CO]⁺
56[C₃H₄O]⁺ or [C₃H₂N]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H bond in the lactam, the C=O stretch of the lactam, the C=O stretch of the aldehyde, and the C-H stretch of the aldehyde. This technique is particularly useful for monitoring chemical reactions, for instance, to confirm the formation of the aldehyde from a precursor alcohol or the conversion of the lactam to another functional group.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. researchgate.net The chromophores in this compound—the lactam and aldehyde carbonyl groups—are expected to absorb in the UV region. While the UV-Vis spectrum is generally less structurally informative than NMR or IR, it is highly useful for quantitative analysis due to the relationship between absorbance and concentration (Beer-Lambert Law) and for monitoring reactions involving changes in conjugation or the introduction/removal of chromophores.

Characteristic Spectroscopic Data for this compound

Spectroscopic Method Functional Group Expected Absorption/Signal
Infrared (IR) N-H stretch (lactam)~3200 cm⁻¹ (broad)
C=O stretch (aldehyde)~1725 cm⁻¹
C=O stretch (lactam)~1680 cm⁻¹
UV-Visible n → π* (carbonyls)~210-240 nm

Chromatographic Separation Methods for Purity Assessment and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a this compound sample and for its quantification in complex matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a polar compound like this compound, reversed-phase HPLC would be a common method. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and a solvent like acetonitrile (B52724) or methanol).

By monitoring the eluent with a UV detector set to a wavelength where this compound absorbs, its presence can be detected and quantified. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific conditions (flow rate, mobile phase composition, temperature). HPLC methods are validated for linearity, accuracy, and precision to ensure reliable quantification. mdpi.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a heated column. While this compound has some volatility, its polarity and potential for hydrogen bonding might lead to poor peak shape and thermal degradation.

To overcome these issues, derivatization is often employed for compounds with similar functional groups. The aldehyde group of this compound could be converted to a more volatile and thermally stable derivative, such as an oxime or a hydrazone, prior to GC analysis. biomedres.us The choice of column (stationary phase) is critical, with polar columns often providing better separation for such compounds. The use of a flame ionization detector (FID) or a mass spectrometer (MS) allows for sensitive detection and quantification.

In Vitro Enzyme Assay Methodologies for Inhibitor Characterization

The characterization of a compound's potential as an enzyme inhibitor is a critical step in biochemical and pharmacological research. For a compound like this compound, a series of in vitro enzyme assays would be necessary to determine its inhibitory effects, mechanism of action, and potency against a specific target enzyme.

A standard operating protocol for an enzyme inhibition assay would typically involve several key steps. nih.gov The process begins with the experimental design, which includes selecting the appropriate catalytic reaction and optimizing conditions such as pH, temperature, and buffer composition. nih.gov It is also essential to determine the concentration of the active enzyme, the substrate, and the potential inhibitor. nih.gov

Various assay formats can be employed, including radiometric and non-radiometric methods. cdc.gov For instance, a common approach involves measuring the rate of product formation or substrate depletion over time in the presence and absence of the inhibitor. The choice of detection method depends on the nature of the substrate and product, and could involve spectrophotometry, fluorimetry, or luminometry.

To determine the inhibitory potency, a dose-response curve is typically generated by measuring the enzyme activity at various concentrations of the inhibitor. From this curve, the half-maximal inhibitory concentration (IC50) value can be calculated, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. cdc.govbiorxiv.org

Further kinetic studies are then conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This involves measuring the initial reaction rates at different substrate and inhibitor concentrations. The data are then plotted using methods like the Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki), which provides a more absolute measure of the inhibitor's potency. nih.gov

It is important to include appropriate positive and negative controls to ensure the reliability of the results. nih.gov Potential pitfalls in these assays include a low fraction of active enzyme or errors in data analysis, such as applying an improper model for calculating the inhibition constant. nih.gov

A hypothetical data table for the characterization of an inhibitor is presented below.

ParameterDescriptionHypothetical Value for a Test Compound
Target Enzyme The specific enzyme being inhibited.Enzyme X
Substrate The molecule upon which the enzyme acts.Substrate Y
IC50 The concentration of an inhibitor that reduces the enzyme's activity by half.15 µM
Ki The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.5 µM
Mechanism of Inhibition The mode by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive).Competitive

Techniques for Monitoring this compound Dynamics in Biological Systems (e.g., in vivo animal studies)

To understand the behavior of a compound like this compound within a living organism, it is essential to monitor its absorption, distribution, metabolism, and excretion (ADME). These pharmacokinetic studies are typically conducted in animal models before any potential human trials. biotechfarm.co.il

The monitoring of a compound's dynamics in vivo requires sensitive and specific analytical methods to detect and quantify the compound and its metabolites in various biological matrices such as blood, plasma, urine, and tissues. nih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a widely used technique for such analyses due to its high sensitivity and selectivity. nih.govresearchgate.net

In a typical in vivo study, the compound is administered to an animal model, and biological samples are collected at various time points. These samples are then processed to extract the compound and its metabolites. The concentrations of these substances are quantified using a validated analytical method.

The resulting concentration-time data are used to determine key pharmacokinetic parameters, such as:

Maximum concentration (Cmax): The highest concentration of the compound reached in the blood.

Time to maximum concentration (Tmax): The time at which Cmax is observed.

Area under the curve (AUC): A measure of the total exposure to the compound over time.

Half-life (t1/2): The time it takes for the concentration of the compound in the body to be reduced by half.

In addition to chromatographic methods, non-invasive imaging techniques like magnetic resonance spectroscopy (MRS) can sometimes be used to monitor the metabolism of a compound in real-time within specific tissues or organs, provided the compound has a suitable nucleus for detection (e.g., 19F). nih.govnih.gov

A hypothetical data table summarizing pharmacokinetic parameters from an in vivo animal study is provided below.

ParameterDescriptionHypothetical Value in Rat Model
Cmax Maximum plasma concentration.500 ng/mL
Tmax Time to reach maximum plasma concentration.2 hours
AUC (0-inf) Area under the plasma concentration-time curve from time zero to infinity.2500 ng·h/mL
t1/2 Elimination half-life.4 hours
Metabolites Identified Major metabolic products of the compound.Metabolite A, Metabolite B

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations and Docking Studies of 5-Oxoprolinal-Enzyme Complexes

Molecular dynamics (MD) simulations and docking studies are powerful computational tools used to investigate the interactions between small molecules like this compound and biological macromolecules, particularly enzymes. MD simulations provide a dynamic view of the complex, revealing conformational changes and the stability of interactions over time, while docking predicts the preferred binding orientation and affinity of a ligand to a receptor's active site.

Although specific studies on this compound are not extensively documented, the methodologies are well-established by examining related heterocyclic compounds. For instance, docking studies on 5-oxo-imidazoline derivatives against enzymes like polo-like kinase 1 have been performed to predict binding affinities and interaction patterns. Similarly, docking analyses of oxazole (B20620) and 1,3,4-oxadiazole (B1194373) derivatives with various protein targets have successfully identified key binding modes. These studies typically utilize software like AutoDock to calculate the binding energy and identify crucial intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex.

In a hypothetical docking study of this compound with a target enzyme, the carbonyl groups of the lactam and the aldehyde would be expected to act as hydrogen bond acceptors, while the N-H group of the lactam could serve as a hydrogen bond donor. The pyrrolidine (B122466) ring provides a rigid scaffold that influences the orientation of these functional groups within the binding pocket. MD simulations would further elaborate on the stability of these predicted interactions and map the conformational flexibility of the complex.

Future Research Directions and Translational Perspectives Non Clinical

Development of Second-Generation Pyroglutamyl Peptidase Inhibitors Based on 5-Oxoprolinal Scaffold

The this compound molecule, with its aldehyde functional group mimicking the transition state of the enzyme-substrate complex, serves as an excellent starting point for developing next-generation inhibitors. creative-proteomics.comnih.gov The goal of creating second-generation inhibitors is typically to improve upon the lead compound's properties, such as potency, selectivity, stability, and cell permeability, without necessarily focusing on clinical applications.

Future research in this area would logically involve extensive structure-activity relationship (SAR) studies. nih.govresearchgate.net By systematically modifying the this compound structure, researchers can probe the inhibitor's interaction with the enzyme's active site. For instance, alterations to the pyrrolidone ring could enhance binding affinity or specificity. nih.gov While this compound is a potent inhibitor of PGP-I, its activity against other peptidases, such as pyroglutamyl-peptidase II (PGP-II), which also degrades TRH, could be explored and modulated. nih.govnih.gov

The development of second-generation inhibitors often involves computational modeling to predict how structural changes will affect binding. nih.gov Based on the known structure of PGP-I and its interaction with inhibitors, new analogs of this compound can be designed and synthesized. researchgate.net These new compounds would then be evaluated for their inhibitory constants (K_i) and their ability to protect pyroglutamyl-containing peptides from degradation in cellular and tissue models. The principles for developing such inhibitors can be drawn from successful second-generation inhibitor programs for other enzymes, which have focused on overcoming resistance or improving pharmacokinetic properties through targeted chemical modifications. researchgate.netnih.govnih.gov

Exploration of this compound as a Tool for Dissecting Uncharacterized Biochemical Pathways

A potent and specific enzyme inhibitor like this compound is an invaluable tool for chemical biology, enabling the dissection of complex biochemical pathways. nih.gov By inhibiting PGP-I, researchers can observe the downstream consequences, thereby uncovering novel roles for the enzyme and its substrates. PGP-I is known to be involved in various physiological processes, including inflammation. nih.govnih.govnih.govresearchgate.net Using this compound or its derivatives as chemical probes can help to elucidate the specific mechanisms by which PGP-I contributes to these processes. nih.govresearchgate.netrsc.org

Future studies could employ this compound to identify previously unknown substrates of PGP-I. By treating cells or tissues with the inhibitor and analyzing the resulting accumulation of pyroglutamated peptides using mass spectrometry-based proteomics, novel substrates can be discovered. This approach could reveal new regulatory pathways governed by N-terminal pyroglutamylation. For example, the hypothalamic-pituitary-thyroid (HPT) axis is a key regulatory system where TRH plays a central role. nih.govnih.govoup.comoup.comwikipedia.org Inhibiting TRH degradation with this compound could uncover subtle regulatory feedback loops within this axis.

Furthermore, the development of tagged or labeled versions of this compound could facilitate the identification of its binding partners and the characterization of its cellular localization. This would provide a more detailed understanding of the enzyme's function in different cellular compartments and its role in disease models.

Advancements in Scalable and Sustainable Synthetic Routes for Research Applications

The availability of this compound in sufficient quantities is crucial for its widespread use as a research tool. Therefore, the development of scalable and sustainable synthetic routes is a key research objective. The original synthesis of this compound, while effective, may not be optimal for large-scale production. nih.gov Research in this area should focus on improving the efficiency, cost-effectiveness, and environmental footprint of the synthesis.

Modern synthetic organic chemistry offers a variety of methods for the preparation of proline derivatives and pyroglutamic acid analogs that could be adapted for this compound synthesis. nih.govorganic-chemistry.orgnih.govsigmaaldrich.com This includes the use of novel catalysts, solvent-free reactions, and biocatalytic approaches to enhance sustainability. scielo.brscite.aiucr.edu For instance, starting from readily available precursors like L-pyroglutamic acid, new synthetic strategies could be devised to introduce the aldehyde functionality in a more efficient manner. nih.govnih.gov

The development of a robust and scalable synthesis would not only facilitate basic research but also enable high-throughput screening of this compound analogs for the development of second-generation inhibitors. A key aspect would be to ensure the stereochemical purity of the final product, as the biological activity of such compounds is often highly dependent on their stereochemistry.

Integration of this compound Research into Systems Biology and Proteomics Studies

The advent of "omics" technologies provides a powerful framework for understanding the global cellular effects of perturbing a single component. Integrating this compound research into systems biology and proteomics studies can provide a holistic view of the consequences of PGP-I inhibition. mdpi.com

Proteomics, the large-scale study of proteins, is particularly well-suited for this purpose. creative-proteomics.com By using quantitative proteomics techniques, researchers can compare the proteomes of cells or tissues treated with this compound to untreated controls. nih.govmdpi.comnih.govyoutube.com This can reveal changes in the abundance of specific proteins, including known and novel substrates of PGP-I, as well as proteins in downstream signaling pathways. This approach has been used to study the role of pyroglutamylated proteins in diseases like Alzheimer's, highlighting the potential for similar studies involving this compound. frontiersin.org

Systems biology aims to model and understand complex biological systems. mdpi.com The data generated from proteomics experiments using this compound can be integrated into network models of cellular processes. This can help to predict the broader impact of PGP-I inhibition and to generate new hypotheses about the enzyme's function. For example, by observing the global changes in the proteome following this compound treatment, it may be possible to identify unexpected links between PGP-I and other cellular pathways, contributing to a more comprehensive understanding of its biological roles.

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for quantifying 5-Oxoprolinal in biological samples, and how do researchers address matrix interference?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity and sensitivity. To mitigate matrix effects, use isotope-labeled internal standards (e.g., deuterated this compound) and optimize sample preparation steps, such as protein precipitation with acetonitrile or solid-phase extraction. Calibration curves should be matrix-matched, and recovery rates must be validated (≥80%) .

Q. How can researchers ensure the stability of this compound during sample storage and processing?

  • Methodological Answer : Stability is pH- and temperature-dependent. Store samples at -80°C in acidic buffers (pH 2-3) to prevent lactam hydrolysis. Avoid freeze-thaw cycles by aliquoting samples. Pre-process samples within 1 hour of collection, and include stability tests under varying conditions in the experimental design .

Q. What experimental controls are critical for validating this compound’s role in glutathione metabolism pathways?

  • Methodological Answer : Use knockout cell lines (e.g., γ-glutamylcyclotransferase-deficient models) or pharmacological inhibitors (e.g., acivicin) to block enzymatic activity. Pair these with wild-type controls and measure downstream metabolites (e.g., pyroglutamic acid) via targeted metabolomics. Include negative controls with heat-inactivated enzymes to confirm assay specificity .

Advanced Research Questions

Q. How can conflicting data on this compound’s association with oxidative stress be resolved?

  • Methodological Answer : Conduct a systematic review with meta-analysis, stratifying studies by methodology (e.g., LC-MS vs. ELISA), sample types (plasma vs. urine), and patient cohorts. Use multivariate regression to identify confounding variables (e.g., renal function). Replicate key findings in a standardized in vitro model with controlled redox conditions .

Q. What strategies optimize the detection of this compound in complex matrices like cerebrospinal fluid (CSF)?

  • Methodological Answer : Employ microextraction by packed sorbent (MEPS) or derivatization with dansyl chloride to enhance ionization efficiency. Use a hydrophilic interaction liquid chromatography (HILIC) column to improve retention. Validate the method with spike-and-recovery experiments in CSF matrix and compare against a certified reference material .

Q. How should researchers design experiments to investigate this compound’s interaction with other metabolic pathways (e.g., amino acid metabolism)?

  • Methodological Answer : Utilize stable isotope-resolved metabolomics (SIRM) with ¹³C-labeled precursors (e.g., [U-¹³C]-glutamine) to trace flux through interconnected pathways. Combine this with genetic silencing (siRNA) of key enzymes (e.g., 5-oxoprolinase) and multi-omics integration (transcriptomics + metabolomics) to map network perturbations .

Q. What statistical approaches are recommended for analyzing time-series data on this compound fluctuations in longitudinal studies?

  • Methodological Answer : Apply mixed-effects models to account for intra-individual variability. Use false discovery rate (FDR) correction for multiple comparisons. For non-linear trends, employ Gaussian process regression or spline-based models. Share raw data and code repositories (e.g., GitHub) to enable reproducibility .

Guidelines for Rigorous Research Design

  • Frameworks : Use PICO (Population: e.g., specific patient cohorts; Intervention: e.g., metabolic inhibitors; Comparison: healthy controls; Outcome: this compound concentration) to structure questions . Evaluate feasibility and novelty via FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Reproducibility : Document all protocols in supplemental materials, including instrument settings (e.g., LC gradient profiles) and software parameters (e.g., XCMS for metabolomics). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.